Furan, 2-CH2CH2CONMe2
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Overview
Description
Furan, 2-CH2CH2CONMe2, is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring substituted with a 2-CH2CH2CONMe2 group. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including Furan, 2-CH2CH2CONMe2, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Another method is the Feist-Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones . Additionally, the use of sulfur ylides and alkyl acetylenic carboxylates has been reported for the preparation of polysubstituted furans .
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass feedstocks, such as furfural, which can be converted into various furan compounds through catalytic processes . The use of green chemistry principles and sustainable feedstocks is increasingly important in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions: Furan, 2-CH2CH2CONMe2, undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans into dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofurans and tetrahydrofurans.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Furan, 2-CH2CH2CONMe2, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of resins, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2-CH2CH2CONMe2, involves its interaction with various molecular targets and pathways. In biological systems, furan derivatives can interact with enzymes and receptors, leading to various pharmacological effects. For example, they may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2,5-Furandicarboxylic acid (2,5-FDCA): A furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel.
Furfural: A furan derivative obtained from biomass and used as a precursor for various chemicals.
Uniqueness: Furan, 2-CH2CH2CONMe2, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGRNXCQOGUIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879579 |
Source
|
Record name | Furan, 2-CH2CH2CONMe2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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